Superior Structural Joint Protection: Filgotinib 200 mg Demonstrates Highest Probability of Radiographic Improvement in MTX-IR RA
In a Bayesian network meta-analysis of 6,933 patients with rheumatoid arthritis and an inadequate response to methotrexate (MTX-IR), filgotinib 200 mg had the highest probability of being the treatment with the greatest improvement in modified total Sharp score (mTSS) versus placebo at 48/52 weeks, compared to filgotinib 100 mg, adalimumab 40 mg, baricitinib 4 mg, and upadacitinib 15 mg [1]. Filgotinib 200 mg also had the highest probability of achieving the greatest improvement in erosion and joint space narrowing versus the same comparators [1]. This evidence supports filgotinib's potential for superior long-term structural joint protection.
| Evidence Dimension | Structural joint damage (mTSS improvement) |
|---|---|
| Target Compound Data | Filgotinib 200 mg (highest probability of greatest improvement) |
| Comparator Or Baseline | Filgotinib 100 mg, adalimumab 40 mg, baricitinib 4 mg, upadacitinib 15 mg |
| Quantified Difference | Probability-based ranking; filgotinib 200 mg ranked first for mTSS, erosion, and JSN improvement |
| Conditions | Network meta-analysis of 5 RCTs in MTX-IR RA patients (n=6,933) over 48/52 weeks |
Why This Matters
For researchers focused on long-term structural outcomes in RA, filgotinib 200 mg may offer a superior option for preventing radiographic progression compared to other JAK inhibitors and adalimumab.
- [1] Upadhye KS, et al. Filgotinib Radiographic and Clinical Efficacy Versus Other JAK Inhibitors and Adalimumab in Patients With Rheumatoid Arthritis and Inadequate Response to Methotrexate: A Systematic Review and Network Meta-Analysis. Rheumatol Ther. 2025;12:453-468. View Source
